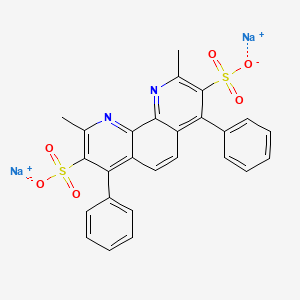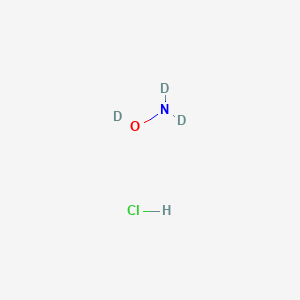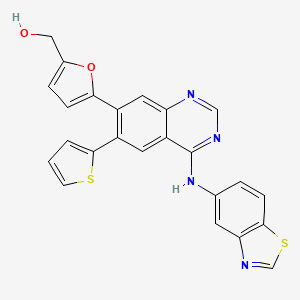
Disodium bathocuproine disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium bathocuproine disulfonate is an organic compound widely used in biochemical and analytical applications. It is known for its high sensitivity as a colorimetric reagent for copper ions. The compound has a bright yellow color and absorbs light at specific wavelengths, making it suitable for detecting and quantifying trace amounts of copper .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium bathocuproine disulfonate is synthesized through a multi-step process involving the sulfonation of bathocuproine. The reaction typically involves the use of sulfuric acid and other sulfonating agents under controlled conditions to introduce sulfonate groups into the bathocuproine molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions followed by purification steps. The crude product is dissolved in water and precipitated by adding ethanol. The purified reagent is obtained by careful evaporation of the filtrate .
Chemical Reactions Analysis
Types of Reactions: Disodium bathocuproine disulfonate primarily undergoes complexation reactions with metal ions, particularly copper ions. It forms stable complexes with both Cu+ and Cu2+ ions .
Common Reagents and Conditions: The compound is often used in the presence of copper salts and other metal ions. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure optimal complex formation .
Major Products Formed: The major products formed from the reactions of this compound are the metal complexes, such as the Cu+-bathocuproine disulfonate complex. These complexes are highly stable and can be used for various analytical purposes .
Scientific Research Applications
Disodium bathocuproine disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a colorimetric reagent for the detection and quantification of copper ions in various samples.
Biology: The compound is used to study the role of copper ions in biological processes.
Medicine: this compound is employed in diagnostic assays to measure copper levels in biological samples.
Industry: The compound is used in environmental monitoring to detect copper contamination in water sources.
Mechanism of Action
Disodium bathocuproine disulfonate acts as a chelating agent, binding to copper ions to form stable complexes. This binding prevents the copper ions from participating in other chemical reactions, thereby inhibiting their catalytic activity. The compound’s ability to form complexes with copper ions is utilized in various analytical and diagnostic applications .
Comparison with Similar Compounds
- Bathocuproine
- Bathophenanthroline disulfonate
- Neocuproine
Comparison: Disodium bathocuproine disulfonate is unique due to its high sensitivity and specificity for copper ions. Unlike other similar compounds, it forms highly stable complexes with both Cu+ and Cu2+ ions, making it particularly valuable for trace analysis and environmental monitoring .
Properties
Molecular Formula |
C26H18N2Na2O6S2 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
RNGKZLRAVYPLJC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)




![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)
![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)
